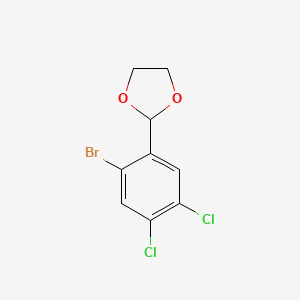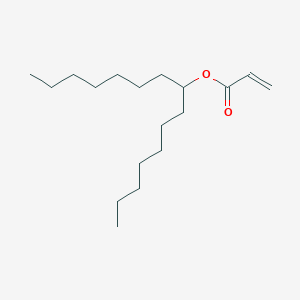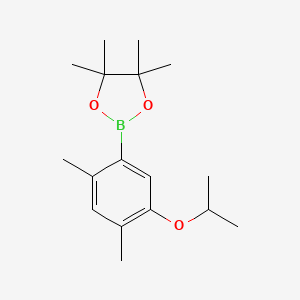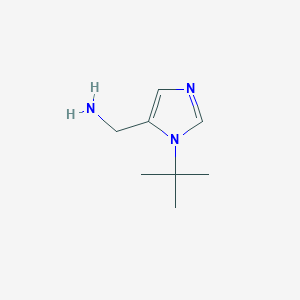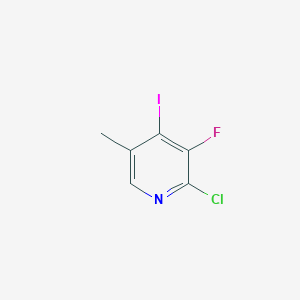
2-Chloro-3-fluoro-4-iodo-5-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-fluoro-4-iodo-5-methylpyridine is a heterocyclic aromatic compound with the molecular formula C6H4ClFIN. This compound is part of the pyridine family, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of multiple halogen atoms (chlorine, fluorine, and iodine) and a methyl group on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-4-iodo-5-methylpyridine typically involves multi-step reactions starting from simpler pyridine derivatives. One common method involves the halogenation of 4-methylpyridine, followed by selective substitution reactions to introduce the chlorine, fluorine, and iodine atoms at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as the Suzuki-Miyaura coupling reaction, which is widely used for carbon-carbon bond formation, can be employed to introduce the halogen atoms under mild and functional group-tolerant conditions .
化学反应分析
Types of Reactions
2-Chloro-3-fluoro-4-iodo-5-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reaction conditions.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and oxidizing agents like permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various functionalized pyridine derivatives .
科学研究应用
2-Chloro-3-fluoro-4-iodo-5-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors and receptor ligands.
作用机制
The mechanism of action of 2-Chloro-3-fluoro-4-iodo-5-methylpyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its targets, leading to more potent biological effects .
相似化合物的比较
Similar Compounds
- 2-Chloro-4-methylpyridine
- 2-Fluoro-4-methylpyridine
- 2-Chloro-5-fluoro-3-methylpyridine
Uniqueness
2-Chloro-3-fluoro-4-iodo-5-methylpyridine is unique due to the presence of three different halogen atoms on the pyridine ring, which imparts distinct chemical and physical properties. This makes it more versatile in various chemical reactions compared to its simpler analogs .
属性
分子式 |
C6H4ClFIN |
|---|---|
分子量 |
271.46 g/mol |
IUPAC 名称 |
2-chloro-3-fluoro-4-iodo-5-methylpyridine |
InChI |
InChI=1S/C6H4ClFIN/c1-3-2-10-6(7)4(8)5(3)9/h2H,1H3 |
InChI 键 |
SINWDAIFSZOZMI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C(=C1I)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



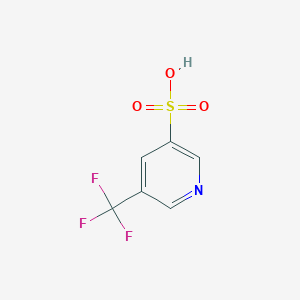
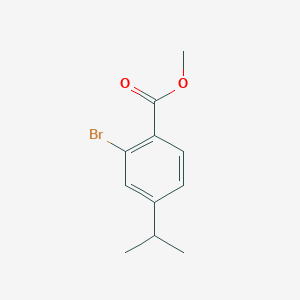
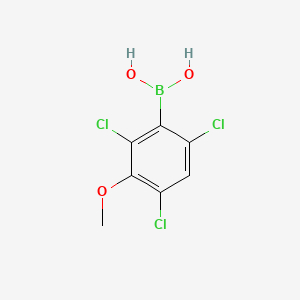
![8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine](/img/structure/B14028044.png)

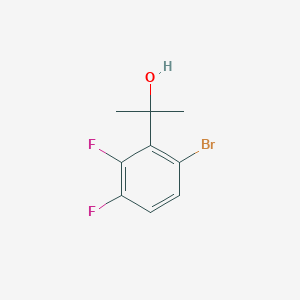
![benzyl ((3aR,4S,6R,6aS)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B14028055.png)

